![molecular formula C8H8BrNO2 B169987 [(4-溴苯基)氨基]乙酸 CAS No. 13370-62-2](/img/structure/B169987.png)

[(4-溴苯基)氨基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

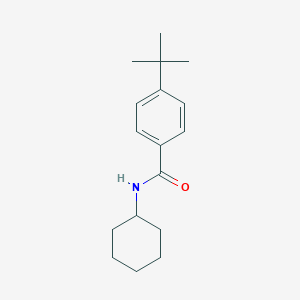

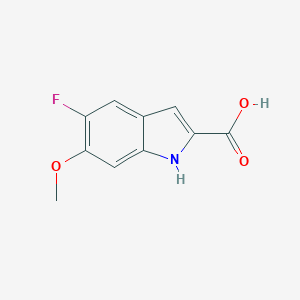

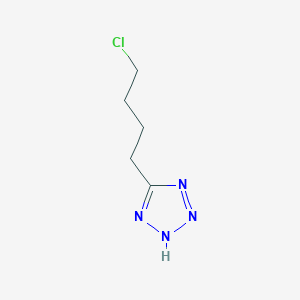

[(4-Bromophenyl)amino]acetic acid is a monocarboxylic acid . It is a growth inhibitory substance and causes the depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins .

Synthesis Analysis

The synthesis of[(4-Bromophenyl)amino]acetic acid involves the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide . Another method involves condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide . Molecular Structure Analysis

The molecular formula of[(4-Bromophenyl)amino]acetic acid is C8H7BrO2 . The molecular weight is 215.04 g/mol . The InChI is 1S/C8H7BrO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) . Chemical Reactions Analysis

[(4-Bromophenyl)amino]acetic acid reacts with sodium tetraphenylborate to form felbinac which can be further converted to xenbucin . It also undergoes ketonic decarboxylation, using DCC and DMAP, to form bis(4-bromobenzyl) ketone . Physical And Chemical Properties Analysis

[(4-Bromophenyl)amino]acetic acid is a monocarboxylic acid . The molecular weight is 215.04 g/mol . The InChI is 1S/C8H7BrO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) .

科学研究应用

生长抑制

该化合物被确定为一种生长抑制物质。 它影响烟草原生质体的跨膜电位差,这在研究植物生长和发育机制方面可能有用 .

分析标准

它被用作从污泥样品中提取壬基酚聚乙氧基羧酸酯的标准。 该应用在环境化学中具有重要意义,用于追踪污染物 .

抗菌和抗癌研究

安全和危害

作用机制

Target of Action

It is known to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts . This suggests that it may interact with ion channels or other membrane proteins that regulate membrane potential.

Mode of Action

It is known to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts . This suggests that it may alter the function of ion channels or other membrane proteins, leading to changes in the electrical potential across the cell membrane.

Biochemical Pathways

It is known that plant protoplasts can conjugate aspartic acid with 4-bromophenylacetic acid to form 4-bromophenylacetyl-l-aspartic acid . This suggests that it may be involved in amino acid metabolism or other related biochemical pathways.

Result of Action

[(4-Bromophenyl)amino]acetic acid is known to be a growth inhibitory substance . It causes a depolarization effect on the transmembrane potential difference of tobacco protoplasts . This could lead to changes in cellular processes such as signal transduction, nutrient uptake, and cell growth.

生化分析

Biochemical Properties

[(4-Bromophenyl)amino]acetic acid has been identified as an inhibitor of phosphatase . It interacts with various enzymes and proteins, particularly those involved in the dephosphorylation and transphosphorylation reactions .

Cellular Effects

The effects of [(4-Bromophenyl)amino]acetic acid on cells are primarily related to its inhibitory action on phosphatase. This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, [(4-Bromophenyl)amino]acetic acid exerts its effects through binding interactions with biomolecules, particularly enzymes involved in phosphorylation processes. It acts as an inhibitor, affecting enzyme activity and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of [(4-Bromophenyl)amino]acetic acid may change due to factors such as the compound’s stability and degradation. Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of [(4-Bromophenyl)amino]acetic acid can vary with different dosages in animal models. High doses may lead to toxic or adverse effects .

Metabolic Pathways

[(4-Bromophenyl)amino]acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, [(4-Bromophenyl)amino]acetic acid is transported and distributed through interactions with transporters or binding proteins. It can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of [(4-Bromophenyl)amino]acetic acid and its effects on activity or function can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

2-(4-bromoanilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWAAAOJNYRFMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426052 |

Source

|

| Record name | DL-4-BROMOPHENYLGLYCINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13370-62-2 |

Source

|

| Record name | DL-4-BROMOPHENYLGLYCINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate](/img/structure/B169906.png)

![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)